molecular formula C20H23ClN2O2 B1586328 (9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 811841-86-8

(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No. B1586328
M. Wt: 358.9 g/mol
InChI Key: LPSUTMIBYMBPSC-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 811841-86-8. It has a molecular weight of 358.87 . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The linear formula of this compound is C20H23ClN2O2 . The InChI Code is 1S/C20H22N2O2.ClH/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19H,9-13,21H2;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere .

Scientific Research Applications

Fluorenyl Derivatives in Chemical Synthesis and Analysis

  • Tritiation and Radiopharmaceutical Applications : Gutmann and Bell (1974) explored the selective tritiation of the methylene carbon atom in fluorenylhydroxamic acids, highlighting a method for synthesizing tritiated fluorenyl derivatives for use in radiopharmaceuticals (Gutmann & Bell, 1974).

  • Structural Analysis and Crystallography : The study by Yamada et al. (2008) on N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine provides insights into the crystal structure of fluorenyl-protected amino acids, demonstrating the utility of fluorenyl derivatives in structural biology and crystallography (Yamada et al., 2008).

  • Solvent- and Base-Promoted Reactions : Research by Meng and Thibblin (1997) on solvent- and base-promoted reactions of fluorenyl compounds illuminates the chemical reactivity of fluorenyl derivatives under various conditions, which is essential for synthetic chemistry applications (Meng & Thibblin, 1997).

  • Solid-Phase Synthesis Methods : Mellor and Chan (1997) described a solid-phase approach to synthesize N-alkylhydroxamic acids using fluorenyl derivatives, indicating their value in streamlined and efficient chemical synthesis (Mellor & Chan, 1997).

  • Protecting Group Strategy in Organic Synthesis : The introduction of the 9-Phenyl-9-fluorenyl protecting group into various functional groups, as studied by Soley and Taylor (2019), underscores the versatility of fluorenyl derivatives in protecting group strategies in organic synthesis (Soley & Taylor, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338, indicating that protective gloves/protective clothing/eye protection/face protection should be worn, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c21-14-6-5-11-22(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19H,5-6,11-13,21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSUTMIBYMBPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373369
Record name (9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-YL)methyl 3-aminopiperidine-1-carboxylate hydrochloride

CAS RN

811841-86-8
Record name (9H-Fluoren-9-yl)methyl 3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811841-86-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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